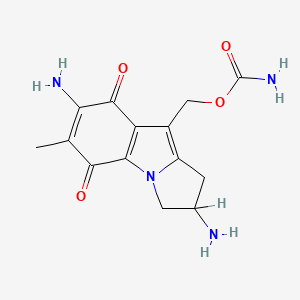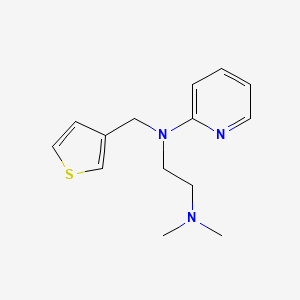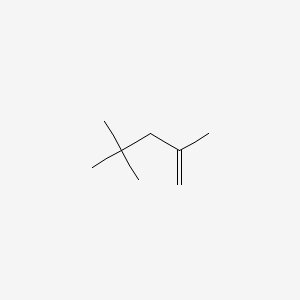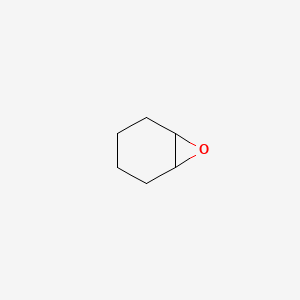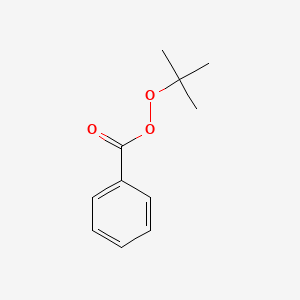
N-(1,1-dioxo-3-thiolanyl)-N-(thiophen-2-ylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-dioxo-3-thiolanyl)-N-(thiophen-2-ylmethyl)benzamide is a member of benzamides.
科学的研究の応用
Synthesis Processes
- N-(1,1-dioxo-3-thiolanyl)-N-(thiophen-2-ylmethyl)benzamide and related compounds are used in various synthesis processes. For instance, in a study by Wang et al. (2008), a copper-catalyzed intramolecular cyclization process employed N-(4,5-dihydrooxazol-2-yl)benzamide as a novel ligand to synthesize a variety of N-benzothiazol-2-yl-amides under mild conditions (Wang et al., 2008).
- In another example, Srivastava et al. (2017) synthesized pyridyl substituted benzamides with aggregation enhanced emission and multi-stimuli-responsive properties (Srivastava et al., 2017).
Crystal Structure Analysis
- The crystal structure of related benzamide compounds has been extensively studied. Kumar et al. (2016) reported on the crystal structure of a solvate of a thiophen-2-yl benzamide, which was analyzed using direct methods and refined by full matrix least squares procedures (Kumar et al., 2016).
- Sharma et al. (2016) also investigated the crystal structure of a thiophen-2-yl benzamide compound, focusing on its hydrogen bonding and π-π interactions (Sharma et al., 2016).
Antimicrobial and Anticancer Activity
- Cakmak et al. (2022) studied a compound closely related to N-(1,1-dioxo-3-thiolanyl)-N-(thiophen-2-ylmethyl)benzamide for its antimicrobial activity and also conducted molecular docking studies to understand its binding to lung cancer proteins (Cakmak et al., 2022).
- In the field of histone deacetylase inhibitors, Jiao et al. (2009) found that the thiophene substituted derivative of a related compound exhibited good antiproliferative activity against certain cancer cell lines (Jiao et al., 2009).
特性
分子式 |
C16H17NO3S2 |
|---|---|
分子量 |
335.4 g/mol |
IUPAC名 |
N-(1,1-dioxothiolan-3-yl)-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C16H17NO3S2/c18-16(13-5-2-1-3-6-13)17(11-15-7-4-9-21-15)14-8-10-22(19,20)12-14/h1-7,9,14H,8,10-12H2 |
InChIキー |
LCKKXPPMKDFICM-UHFFFAOYSA-N |
正規SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=CS2)C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



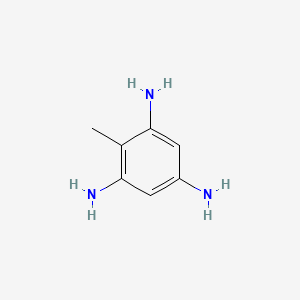

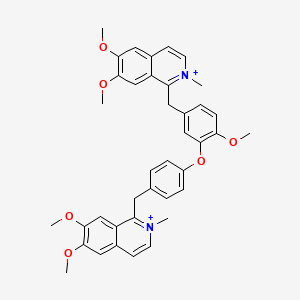

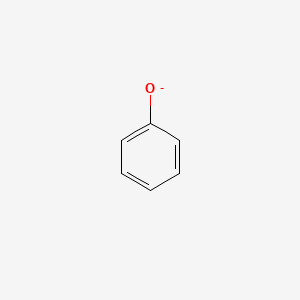
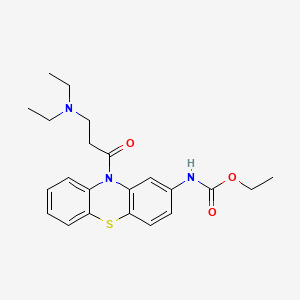
![7-bromo-2-methyl-9H-pyrido[3,4-b]indol-2-ium-6-ol](/img/structure/B1203918.png)

